Ficoll type 70
Description
Historical Context and Evolution of Ficoll Type 70 in Biomedical Research
The development of Ficoll was driven by the need for inert, high-molecular-weight polymers in various research settings. cytivalifesciences.com Initially recognized for its utility in creating density gradients, Ficoll's application in biomedical research has significantly evolved. One of its earliest and most prominent uses has been in the separation of different blood components. wikipedia.org The "Ficoll-Paque" method, which layers blood over a Ficoll solution, leverages the differential densities of cell types to isolate mononuclear cells, such as lymphocytes and monocytes, from erythrocytes and granulocytes after centrifugation. wikipedia.orgstemcell.com This technique became a foundational procedure in immunology, hematology, and cell biology.
Over time, the application of Ficoll, including this compound, expanded beyond simple cell separation. Researchers began to utilize it in perfusion media for studies involving dextran-sensitive animals, where its favorable osmotic properties and minimal toxicity are advantageous. cytivalifesciences.comcytivalifesciences.com Furthermore, its role as a macromolecular crowding agent has gained significant traction. sigmaaldrich.comfrontiersin.org In this capacity, Ficoll 70 helps to mimic the crowded intracellular environment, allowing for the study of protein folding, stability, and interactions under conditions that more closely resemble the cellular milieu. sigmaaldrich.comnih.govpnas.org This has been particularly valuable in research on protein aggregation diseases and in the field of tissue engineering. sigmaaldrich.commdpi.com
Macromolecular Composition and Structural Characteristics of this compound for Research Applications
The utility of this compound in diverse research modalities is a direct consequence of its specific molecular structure and behavior in solution. cytivalifesciences.comnih.gov
Nature as a Branched Polysaccharide Polymer of Sucrose (B13894) and Epichlorohydrin
This compound is a synthetic polymer created through the copolymerization of sucrose with epichlorohydrin. sigmaaldrich.comsigmaaldrich.comcytivalifesciences.comavantorsciences.comvwr.com This process results in a highly branched, hydrophilic polysaccharide. cytivalifesciences.comcytivalifesciences.comavantorsciences.comvwr.com The extensive branching and abundance of hydroxyl groups from the sucrose units contribute to its excellent solubility in aqueous solutions. cytivalifesciences.comcytivalifesciences.comavantorsciences.comvwr.com Structurally, Ficoll is considered a non-ionic polymer, meaning it does not carry a net electrical charge under physiological conditions. sigmaaldrich.comsigmaaldrich.comcytivalifesciences.com This neutrality is a critical feature, as it minimizes non-specific interactions with charged biological molecules. nih.gov The stability of Ficoll is primarily dictated by the glycosidic bonds within the sucrose molecules. cytivalifesciences.comresearchgate.net
Molecular Weight Considerations in Research Modalities
Ficoll is available in various molecular weights, with this compound having an average molecular weight of approximately 70,000 Daltons (70 kDa). scbt.comscbt.comsigmaaldrich.com This specific molecular weight makes it suitable for a range of applications. For instance, in density gradient centrifugation, the high molecular weight allows for the creation of dense solutions without a correspondingly high osmotic pressure, which is crucial for maintaining the morphological and functional integrity of cells. cytivalifesciences.com In macromolecular crowding studies, the size of Ficoll 70 is used to simulate the excluded volume effects present in the cytoplasm. sigmaaldrich.comresearchgate.net The choice between this compound and other molecular weight variants, such as Ficoll 400, depends on the specific requirements of the experiment, including the desired density range and the size of the biological particles being studied. cytivalifesciences.com
Solution Behavior and Conformation in Physiological Contexts
In aqueous solutions, this compound behaves as a nearly ideal neutral sphere, a property that has led to its use in studying membrane permeability and pore size distribution. cytivalifesciences.comresearchgate.net However, more detailed studies have revealed a more complex conformational behavior. Research using techniques like size-exclusion chromatography combined with multi-angle light scattering suggests that the conformation of Ficoll in physiological saline is likely an intermediate between a solid sphere and a well-solvated linear random coil. nih.govnih.govphysiology.org The Mark-Houwink exponent values, which relate intrinsic viscosity to molecular mass, are around 0.34 for Ficoll 70, further supporting a conformation that is not perfectly spherical. nih.govnih.gov This deviation from a rigid sphere model is an important consideration in the interpretation of experiments where molecular shape and flexibility are critical factors. physiology.org Despite this, its highly branched and globular nature in solution is a key aspect of its functionality. chondrex.com
Fundamental Research Principles Underpinning this compound Utilization
The applications of this compound are rooted in several key scientific principles.
The primary principle behind its use in cell separation is density gradient centrifugation . researchgate.nettaylorandfrancis.com This technique separates particles based on their size and density. researchgate.net A density gradient is created using a medium like Ficoll, and upon centrifugation, particles migrate through the gradient and settle at a point where their density equals that of the surrounding medium. researchgate.net Because Ficoll solutions can achieve the required density without being hyperosmotic, they are ideal for separating osmotically sensitive cells while preserving their viability. cytivalifesciences.combeckman.com Both discontinuous (step) and continuous gradients can be formed to suit different separation needs. sigmaaldrich.com
Another fundamental principle is macromolecular crowding . The cellular interior is a highly crowded environment, with macromolecules occupying a significant portion of the total volume. softmaterials.canist.gov This crowding affects the thermodynamics and kinetics of biochemical reactions. This compound is used as a tool to mimic this crowded environment in vitro. sigmaaldrich.comfrontiersin.orgresearchgate.net By adding Ficoll to a solution, researchers can study how the excluded volume effect influences processes like protein folding, enzyme kinetics, and protein-protein interactions, providing insights that are more relevant to the in vivo context. pnas.orgnih.gov Ficoll is particularly well-suited for this purpose due to its inert and neutral nature, which minimizes direct chemical interactions with the molecules under study. nih.gov
Structure
2D Structure
Properties
CAS No. |
72146-89-5 |
|---|---|
Molecular Formula |
C15H27ClO12 |
Molecular Weight |
434.82 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2 |
InChI Key |
IACFXVUNKCXYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
physical_description |
White powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Methodological Paradigms of Ficoll Type 70 in Advanced Cell and Particle Separation
Principles of Density Gradient Centrifugation Utilizing Ficoll Type 70
This compound, a synthetic, neutral, and highly branched hydrophilic polymer of sucrose (B13894), is a cornerstone in the field of biological separations. cytivalifesciences.comresearchgate.net Its utility stems from its unique physicochemical properties, which allow for the creation of density gradients that are gentle on cells and organelles, preserving their morphological and functional integrity. cytivalifesciences.comresearchgate.net Unlike sucrose solutions of equivalent density, Ficoll solutions exhibit significantly lower osmotic pressure, which is crucial for maintaining the viability of osmotically sensitive biological materials. cytivalifesciences.comresearchgate.netbeckman.com
Theoretical Framework of Density Gradient Formation and Particle Migration
The formation of a density gradient is a prerequisite for effective separation in many centrifugation techniques. This compound is particularly well-suited for this purpose due to its high molecular weight (approximately 70,000 daltons) and extensive branching, which contribute to its solubility and ability to form stable gradients. cytivalifesciences.comtridhascholars.org Gradients can be prepared as either discontinuous (step) or continuous gradients. Discontinuous gradients are formed by carefully layering solutions of decreasing Ficoll concentration, creating sharp interfaces where cells can accumulate. researchgate.netsigmaaldrich.com Continuous gradients, on the other hand, provide a smooth transition in density and are often prepared using a gradient mixer. cytivalifesciences.comsigmaaldrich.com
The migration of particles within a Ficoll gradient during centrifugation is governed by several factors, including the particle's size, density, and shape, as well as the centrifugal force applied and the viscosity of the gradient medium. unipd.it In a centrifugal field, particles will move through the gradient until they reach a point where their sedimentation rate is balanced by the opposing forces of buoyancy and viscous drag. sigmaaldrich.com Because Ficoll does not readily penetrate cell membranes, cells and organelles sediment to a position of lower buoyant density in Ficoll gradients compared to sucrose gradients. cytivalifesciences.comresearchgate.net
The fundamental equation describing the sedimentation of a spherical particle in a centrifugal field is the Stokes equation, which can be adapted to consider the forces at play in a density gradient. The sedimentation velocity (v) of a particle is directly proportional to the square of its radius (r), the difference between the particle density (ρp) and the medium density (ρm), and the applied centrifugal force (g), and inversely proportional to the viscosity of the medium (η).
This relationship highlights that larger and denser particles will migrate faster through the gradient. The viscosity of this compound solutions increases with concentration, which can be a factor in optimizing the separation process. cytivalifesciences.com
Rate-Zonal (Zone) Centrifugation Applications with this compound
Rate-zonal centrifugation, also known as zone centrifugation, separates particles based primarily on their size and shape. sigmaaldrich.comwikipedia.org In this technique, a small sample volume is layered on top of a pre-formed density gradient. sigmaaldrich.com During centrifugation, particles with different sedimentation rates travel as distinct zones through the gradient. wikipedia.org The primary role of the Ficoll gradient in this method is to provide stability to the separating zones, preventing their mixing due to convection. sigmaaldrich.com
This compound is advantageous for rate-zonal centrifugation due to its relatively low viscosity at concentrations suitable for creating gradients, which allows for shorter centrifugation times compared to more viscous media. researchgate.net This method is particularly useful for separating particles of similar density but different sizes. For instance, it can be employed for the separation of different types of cells or subcellular organelles. researchgate.net
Isopycnic Centrifugation Applications with this compound
Isopycnic centrifugation separates particles based solely on their buoyant density. sigmaaldrich.comsignagen.com In this method, particles are centrifuged in a density gradient that spans the range of the particles' densities. sigmaaldrich.com Each particle will migrate to the point in the gradient where its density is equal to the density of the surrounding medium, at which point its net movement ceases. sigmaaldrich.comsignagen.com This equilibrium position is independent of the particle's size and the duration of centrifugation, provided the run is long enough for the particles to reach their isopycnic point. signagen.com
This compound can be used to form gradients for isopycnic separations, particularly for cells and organelles that are sensitive to the high osmotic pressures of other gradient media like cesium chloride. sigmaaldrich.com The maximum density achievable with Ficoll solutions is around 1.2 g/mL, which is suitable for the isopycnic banding of many biological materials. cytivalifesciences.comresearchgate.net Discontinuous gradients are often used in preparative isopycnic separations, as particles of interest will band at the interface between two layers, facilitating their collection. signagen.com
Optimization of Centrifugation Parameters for this compound Gradients
The successful separation of cells and particles using this compound gradients is highly dependent on the careful optimization of centrifugation parameters. Key parameters that require consideration include centrifugation speed (expressed as relative centrifugal force or RCF in g), run time, and temperature. eppendorf.comnih.gov
Centrifugation Speed and Time: The optimal speed and duration of centrifugation are determined by the properties of the particles being separated and the type of centrifugation being performed. For rate-zonal separations, a lower centrifugal force for a specific time is generally used to allow for the separation of particles based on their sedimentation rate without allowing them to pellet at the bottom of the tube. For isopycnic separations, higher speeds and longer times may be necessary to ensure that particles reach their equilibrium density. It is crucial to use centrifuges with controlled acceleration and deceleration ramps, as sudden starts and stops can disrupt the gradient and the separated bands. eppendorf.com
Temperature: Temperature plays a critical role as it affects the density and viscosity of the Ficoll gradient. sigmaaldrich.com Most separations are carried out at a controlled temperature, typically between 18°C and 20°C, to ensure reproducibility. sigmaaldrich.com Higher temperatures will decrease the density of the Ficoll solution, which could lead to the loss of cells into the gradient medium. sigmaaldrich.com
The following table provides a summary of key considerations for optimizing centrifugation parameters with this compound gradients:
| Parameter | Consideration | Rationale |
| Centrifugation Speed (RCF) | Must be sufficient to overcome diffusion but not so high as to cause cell damage or pelleting in rate-zonal separations. | To achieve effective separation based on the desired principle (rate-zonal vs. isopycnic). |
| Centrifugation Time | Long enough for adequate separation but minimized to prevent excessive cell stress. | To allow particles to migrate to their appropriate positions within the gradient. |
| Acceleration/Deceleration | Slow and controlled ramps are essential. | To prevent mixing of the gradient layers and the separated bands. eppendorf.com |
| Temperature | Maintained at a constant, specified level (e.g., 18-20°C). | To ensure consistent density and viscosity of the gradient for reproducible results. sigmaaldrich.com |
Advanced Cell Isolation and Purification Techniques Employing this compound
This compound is a key reagent in numerous protocols for the isolation and purification of specific cell populations from heterogeneous mixtures. Its ability to form isotonic gradients makes it particularly suitable for applications where cell viability and functionality are of paramount importance. cytivalifesciences.comresearchgate.net
Isolation of Mononuclear Cells from Biological Samples
One of the most widespread applications of Ficoll density gradients is the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, from whole blood. tridhascholars.orgciberonc.esmiltenyibiotec.com This technique is fundamental in immunology, infectious disease research, and clinical diagnostics. uberstrainer.com
The principle behind this separation is that mononuclear cells have a lower buoyant density than granulocytes and red blood cells. tridhascholars.org When a diluted blood sample is layered over a Ficoll solution of a specific density (commonly 1.077 g/mL) and centrifuged, the different cell types will sediment to different positions. tridhascholars.orgciberonc.es Red blood cells and granulocytes, being denser, will pass through the Ficoll layer and form a pellet at the bottom of the tube. tridhascholars.org The mononuclear cells, being less dense, will be retained at the interface between the plasma and the Ficoll layer, forming a distinct white "buffy coat". tridhascholars.orgciberonc.es Platelets, which are also present in the plasma, generally remain in the plasma layer. tridhascholars.org
A typical protocol for the isolation of mononuclear cells from peripheral blood using a Ficoll gradient involves the following steps:
Blood Collection and Dilution: Whole blood is collected in the presence of an anticoagulant and then diluted with a balanced salt solution. miltenyibiotec.com Dilution is crucial as it reduces the viscosity of the blood and improves the purity of the isolated mononuclear cells. miltenyibiotec.com
Layering: The diluted blood is carefully layered onto the Ficoll solution in a centrifuge tube, taking care to avoid mixing the two layers. tridhascholars.orgmiltenyibiotec.com
Centrifugation: The tubes are then centrifuged under specific conditions. A common protocol uses a centrifugal force of 400 x g for 30 to 40 minutes at room temperature, with the centrifuge brake turned off to prevent disruption of the layers upon deceleration. tridhascholars.orgmiltenyibiotec.com
Cell Collection: Following centrifugation, the upper layer of plasma is aspirated, and the distinct layer of mononuclear cells at the interface is carefully collected using a pipette. ciberonc.esmiltenyibiotec.com
Washing: The collected cells are then washed with a balanced salt solution to remove any remaining Ficoll and plasma components. This typically involves one or more cycles of resuspension and centrifugation. tridhascholars.orgmiltenyibiotec.com
The following table summarizes a representative protocol for the isolation of human mononuclear cells:
| Step | Procedure | Key Parameters |
| 1. Sample Preparation | Dilute anticoagulated human peripheral blood 1:1 with a balanced salt solution. | Use fresh blood for optimal cell viability. sigmaaldrich.com |
| 2. Gradient Preparation | Add Ficoll solution (density 1.077 g/mL) to a centrifuge tube. | Warm Ficoll to 18-20°C before use. sigmaaldrich.com |
| 3. Layering | Carefully layer the diluted blood over the Ficoll solution. | Avoid mixing the blood and Ficoll layers. tridhascholars.org |
| 4. Centrifugation | Centrifuge at 400 x g for 30-40 minutes at 20°C. | Use a swinging-bucket rotor with the brake off. miltenyibiotec.com |
| 5. Collection | Aspirate the plasma and carefully collect the mononuclear cell layer at the interface. | Minimize contamination from the Ficoll layer. ciberonc.es |
| 6. Washing | Wash the collected cells with a balanced salt solution by centrifuging at 300 x g for 10 minutes. Repeat as necessary. | To remove residual Ficoll and plasma proteins. miltenyibiotec.com |
Separation of Specific Immune Cell Subpopulations Using this compound
Ficoll-based density gradient centrifugation is a widely recognized and reliable method for the isolation of lymphocytes from whole blood. upenn.edunih.gov The principle is the same as for general PBMC isolation, as lymphocytes constitute a major component of the mononuclear cell population. eppendorf.comnih.gov The use of a Ficoll-sodium diatrizoate solution with a density of 1.077 g/mL effectively separates lymphocytes and other mononuclear cells from granulocytes and red blood cells. upenn.edu The resulting lymphocyte preparations are characterized by high viability and yield. upenn.edu
While standard Ficoll density gradient centrifugation (1.077 g/mL) is designed to pellet granulocytes along with erythrocytes, modifications to this technique allow for the specific isolation of granulocytes. sigmaaldrich.comnih.gov One approach involves a discontinuous or multi-step density gradient. After the initial separation of mononuclear cells, the granulocytes can be found in the layer just above the red blood cells. sigmaaldrich.com
A more direct single-step method for granulocyte separation utilizes a discontinuous density gradient of Ficoll-Urografin with two different densities, 1.075 g/ml and 1.097 g/ml. nih.gov This method has been shown to yield a granulocyte layer that is 98% pure, with a recovery of 64% of the total granulocytes. nih.gov The morphological and ultrastructural properties of neutrophils isolated by this method show fewer alterations compared to those isolated by dextran (B179266) sedimentation. nih.gov
Isolation of Subcellular Particles and Microorganisms
The applications of Ficoll extend beyond whole-cell separation to the isolation of subcellular organelles and microorganisms. sigmaaldrich.comcytivalifesciences.com Ficoll 400, a specific formulation, can be used to create density gradients with a range up to 1.2 g/ml, which is suitable for separating a variety of particles. sigmaaldrich.comresearchgate.net
An important advantage of Ficoll over sucrose gradients is its lower osmolality at equivalent densities. sigmaaldrich.comcytivalifesciences.com This property helps in better preservation of the functional and morphological integrity of isolated organelles. sigmaaldrich.comcytivalifesciences.com Discontinuous Ficoll gradients are often employed, where particles of interest collect in sharp bands at the interface between layers of different densities, facilitating their easy removal. sigmaaldrich.com
Ficoll gradients have been successfully used for the purification of viruses, such as C-type viruses. microbiologyresearch.orgmicrobiologyresearch.org The combination of ultrafiltration to concentrate the virus followed by Ficoll gradient centrifugation has been shown to be a rapid and efficient purification method, yielding highly purified virus preparations. microbiologyresearch.org The isopycnic banding in a Ficoll gradient can result in a higher yield of purified viruses compared to sucrose gradients. microbiologyresearch.org
Furthermore, Ficoll density gradients have been utilized in the separation of complex microbial communities. nih.gov For instance, a density gradient of Ficoll can be used in isoelectric focusing to separate different bacterial strains from a mixed population, allowing for a more detailed analysis of microbial diversity. nih.gov
Organelle Isolation Protocols
The isolation of subcellular organelles is a fundamental process in cell biology, enabling the study of their structure and function. Density gradient centrifugation is a cornerstone technique for this purpose, and Ficoll polymers are often utilized due to their ability to form isotonic gradients, thus preventing osmotic damage to the delicate organelle membranes. researchgate.netcytivalifesciences.com While Ficoll PM400 is more commonly cited for creating the necessary density ranges for separating various organelles, the principles of separation are applicable to Ficoll products in general. researchgate.netcytivalifesciences.com
The process typically involves the gentle homogenization of cells to release their contents, followed by layering the homogenate onto a pre-formed density gradient of the Ficoll solution. Upon centrifugation, different organelles migrate through the gradient and band at their isopycnic point—the point where their density equals that of the surrounding medium. cytivalifesciences.com The low osmotic pressure of Ficoll solutions is particularly advantageous in preserving the integrity of organelles like mitochondria, lysosomes, and peroxisomes. researchgate.net Although specific, detailed protocols extensively documenting the use of this compound for organelle isolation are not as prevalent in the reviewed literature as those for Ficoll PM400, its properties suggest its utility in gradients where lower viscosity is a key consideration. researchgate.net
Purification of Bacterial Cells and Viruses
The purification of bacterial cells and viruses is crucial for a multitude of research applications, from vaccine development to fundamental microbiology. Density gradient centrifugation with Ficoll provides an effective method for separating these particles from cellular debris and other contaminants. researchgate.netcytivalifesciences.com The inert and non-ionic nature of Ficoll ensures that the biological activity and infectivity of the purified samples are maintained. researchgate.net
Similar to organelle isolation, Ficoll PM400 is frequently mentioned for generating gradients suitable for the purification of a wide array of bacterial cells and viruses. researchgate.netcytivalifesciences.com The selection of the appropriate Ficoll concentration and gradient design is contingent on the buoyant density of the target bacterium or virus. By centrifuging the sample through a Ficoll gradient, particles are separated based on their density, allowing for the collection of a purified fraction. While the broader class of Ficoll polymers is established for these applications, specific protocols detailing the use of this compound are less common in the surveyed scientific literature. researchgate.net
Isolation of Protoplasts, Cytoplasts, and Liposomes
The isolation of protoplasts, cytoplasts, and liposomes often requires gentle separation techniques to maintain their structural integrity. Isotonic solutions are paramount in these procedures to prevent the lysis of these membrane-bound structures. Ficoll-based density gradients are widely employed for this purpose. researchgate.netcytivalifesciences.com The use of Ficoll allows for the creation of gradients with physiological osmolality, which is critical for the viability of protoplasts and the stability of cytoplasts and liposomes. researchgate.net
The literature frequently describes the use of Ficoll PM400 in protocols for the purification of these entities. researchgate.netcytivalifesciences.com The process involves layering the crude preparation onto a Ficoll gradient and centrifuging at low speeds. The protoplasts, cytoplasts, or liposomes will then band at the appropriate density interface, separated from unwanted cellular debris or un-encapsulated material. While the general principles of Ficoll density gradients are central to these isolation methods, specific, published protocols that exclusively utilize this compound are not as readily found as those for its higher molecular weight counterpart. researchgate.net
Alternative Separation Modalities with this compound
Beyond traditional centrifugation, this compound is particularly well-suited for alternative separation methods that rely on different physical principles.
Unit Gravity Sedimentation for Cell Separation
Unit gravity sedimentation is a gentle technique used to separate cells based on their size and density, without the need for high centrifugal forces that can be damaging to certain cell types. researchgate.netcytivalifesciences.com In this method, a shallow density gradient is created in a sedimentation chamber, and a suspension of cells is carefully layered on top. The cells then sediment through the gradient under the influence of normal gravity (1 x g).
This compound has proven to be particularly valuable for cell isolation by unit gravity sedimentation. researchgate.netcytivalifesciences.com Its ability to form gradients of suitable osmolality yet with very low viscosity is a key advantage in this technique. researchgate.net The low viscosity of this compound solutions allows for the unimpeded sedimentation of cells, leading to better resolution and separation of cell populations with subtle differences in size. This method is especially useful for separating cells that are intolerant to centrifugation. researchgate.netcytivalifesciences.com For instance, human bone marrow cells have been successfully separated using a linear density gradient of Ficoll, allowing for the differential migration and isolation of various cell subpopulations. nih.gov
Below is an interactive data table detailing the variation of relative viscosity and osmolality of this compound with concentration, which are critical parameters for designing unit gravity sedimentation protocols.
Physicochemical Properties of this compound Solutions
| Concentration (% w/v) | Relative Viscosity (ηrel) at 20°C | Osmolality (mOs/kg H₂O) at 25°C |
|---|---|---|
| 5 | ~2 | ~15 |
| 10 | ~4 | ~30 |
| 15 | ~8 | ~50 |
| 20 | ~15 | ~75 |
| 25 | ~30 | ~100 |
Data derived from graphical representations in technical documentation. researchgate.net
Examples of Cell Densities in Ficoll Gradients
| Cell Type | Buoyant Density in Ficoll (g/mL) |
|---|---|
| Lymphocytes | 1.021 ± 0.001 |
| Non-eosinophil granulocytes | 1.024 ± 0.0025 |
| Metamyelocytes | 1.025 ± 0.0025 |
| Immature myeloid cells | 1.030 ± 0.0035 |
| Eosinophil granulocytes | 1.040 ± 0.003 |
Data from a study on human bone marrow cell separation by unit gravity sedimentation on a Ficoll gradient. nih.gov
Ficoll Type 70 in Macromolecular Crowding and Protein Dynamics Research
Theoretical Underpinnings of Macromolecular Crowding by Ficoll Type 70
This compound, a synthetic polymer of sucrose (B13894) and epichlorohydrin, is a cornerstone in the study of macromolecular crowding, a phenomenon that describes the influence of high concentrations of macromolecules on chemical reactions and molecular conformations within a cell-like environment. researchgate.netsigmaaldrich.comoup.com Its utility stems from its unique physicochemical properties, which allow it to mimic the crowded intracellular milieu.
Excluded Volume Theory and its Application with this compound
The primary theoretical framework for understanding macromolecular crowding is the excluded volume theory. nih.gov This theory posits that in a crowded solution, the volume available to any given molecule is reduced by the volume occupied by all other molecules. softmaterials.caresearchgate.net This reduction in available volume is entropically unfavorable for unfolded or extended protein conformations, as they have a larger hydrodynamic radius and thus experience a greater excluded volume effect. Consequently, more compact, native protein structures are thermodynamically favored. nih.gov
This compound is widely used to experimentally validate and explore the principles of excluded volume theory. nih.govrsc.org As an inert, neutral, and highly branched polysaccharide, it is often modeled as a hard, spherical particle that does not interact specifically with proteins. pnas.orgpnas.org This allows researchers to isolate and study the effects of volume exclusion on protein stability, folding, and association. nih.gov Studies have shown that the stabilizing effect of Ficoll 70 on proteins can be quantitatively accounted for by models based on excluded volume, reinforcing the validity of this theoretical approach. nih.govrsc.org For instance, the increased thermal stability of proteins in the presence of Ficoll 70 is a direct consequence of the destabilization of the more voluminous unfolded state. nih.govnih.gov
Role of this compound as a Model Molecular Crowding Agent
This compound serves as a prototypical model for a molecular crowding agent due to its physical and chemical characteristics that resemble the crowded environment inside a cell. sigmaaldrich.compnas.orgnih.gov It is a high-molecular-weight (approximately 70 kDa), synthetic polymer that is highly soluble in aqueous solutions, inert, and does not readily interact with biological molecules. researchgate.netoup.compnas.org Its highly branched, compact, and roughly spherical shape is a key feature, allowing it to be approximated as a hard-sphere in theoretical models, simplifying the interpretation of experimental results. pnas.orgpnas.orgnih.gov
The use of Ficoll 70 in research allows for the systematic investigation of how crowding affects various biological processes. sigmaaldrich.com For example, it has been instrumental in demonstrating that macromolecular crowding can enhance protein stability, influence protein folding pathways, and modulate enzyme kinetics. pnas.orgnih.govajol.info By varying the concentration of Ficoll 70, researchers can simulate different levels of intracellular crowding and observe the corresponding changes in the behavior of proteins and other macromolecules. pnas.orgnih.gov
Contributions of Ficoll-Bound Water to Effective Volume Occupancy
While often modeled as a simple hard sphere, the reality of Ficoll 70's interaction with its aqueous environment is more complex. A significant amount of water is associated with the Ficoll polymer, creating a hydration shell. This "Ficoll-bound" water effectively increases the hydrodynamic radius of the Ficoll molecule, leading to a much larger effective volume occupancy than what would be calculated based on its dry volume alone. softmaterials.caacs.orgnist.gov
Recent studies using techniques like nuclear magnetic resonance (NMR) diffusometry have shown that accounting for this bound water can result in an effective volume occupancy of 60% to 70% at high concentrations, a stark contrast to the traditionally reported values of around 30%. researchgate.netsoftmaterials.caresearchgate.netacs.orgnist.gov This finding has significant implications for the interpretation of past and future macromolecular crowding studies. The increased effective volume means that the crowding effects of Ficoll 70 are more pronounced at lower concentrations than previously thought. This enhanced understanding of Ficoll's effective volume occupancy, inclusive of its hydration shell, allows for more accurate modeling and interpretation of its influence on protein dynamics and stability. softmaterials.caacs.org
Influence of this compound on Protein Conformational Dynamics and Stability
The presence of this compound as a crowding agent significantly impacts the conformational landscape and stability of proteins. These effects are primarily attributed to the principles of excluded volume, which favor more compact states.
Modulation of Protein Folding and Refolding Mechanisms
This compound has been shown to modulate the mechanisms of protein folding and refolding. The crowded environment created by Ficoll 70 can alter folding pathways and the stability of folding intermediates. pnas.orgnih.govnih.gov For some proteins, the presence of Ficoll 70 accelerates folding rates by stabilizing compact transition states and intermediates, thereby lowering the activation energy barrier for folding. embopress.org
However, the effect is not universally acceleratory. In some cases, while Ficoll 70 stabilizes the native state, it can slow down certain refolding steps, particularly those that require local unfolding or significant conformational rearrangements. embopress.org For example, in the refolding of hen lysozyme (B549824), the fast-track refolding pathway is accelerated in the presence of Ficoll 70, while the slow-track pathway is retarded. embopress.org This differential effect highlights the complexity of crowding effects on the intricate process of protein folding.
Research on apoflavodoxin has revealed that the folding mechanism in the presence of Ficoll 70 involves the rapid formation of an intermediate with a significant amount of folded-like secondary structure, followed by a slower final folding phase. nih.govmdpi.com This suggests that Ficoll 70 can influence the early stages of folding by promoting the collapse of the polypeptide chain into a more compact, partially structured state.
Effects on Protein Denaturation and Stabilization
This compound generally enhances the stability of proteins against both thermal and chemical denaturation. nih.govnih.gov This stabilization is a direct consequence of the excluded volume effect, which destabilizes the larger, unfolded state more than the compact, native state. nih.gov This preferential destabilization of the denatured state shifts the equilibrium towards the folded state, resulting in an increase in the melting temperature (Tm) and the free energy of unfolding (ΔGD°). nih.govplos.org
Numerous studies have demonstrated this stabilizing effect across a range of proteins. For instance, the thermal stability of apoflavodoxin, creatine (B1669601) kinase, and ribonuclease-A is significantly increased in the presence of Ficoll 70. pnas.orgnih.govnih.gov The magnitude of this stabilization is often dependent on the concentration of Ficoll 70, with higher concentrations leading to greater increases in stability. pnas.orgresearchgate.net
The table below summarizes the effect of this compound on the thermal stability of various proteins, showcasing the increase in the midpoint of thermal denaturation (Tm).
| Protein | Buffer Conditions | Ficoll 70 Concentration (g/L) | ΔTm (°C) | Reference |
| Apoflavodoxin | 10 mM Hepes, pH 7 | 400 | 20 | pnas.org |
| Creatine Kinase | Not specified | 260 | ~10 | researchgate.net |
| Ribonuclease-A | pH 4.0 | 400 | ~10 | plos.org |
| α-Lactalbumin | pH 4.0 | 400 | ~8 | plos.org |
It is important to note that the extent of stabilization can also be influenced by the intrinsic properties of the protein, such as the compactness of its denatured state. plos.orgnih.gov Proteins with more expanded denatured states tend to experience a greater stabilizing effect from macromolecular crowding. plos.org
Impact on Protein Secondary and Tertiary Structure
The presence of Ficoll 70 as a crowding agent can significantly influence the secondary and tertiary structures of proteins, primarily by stabilizing more compact states. This effect is largely attributed to the principle of excluded volume.
Studies using far-UV circular dichroism (CD) have demonstrated that Ficoll 70 can induce changes in the secondary structure of proteins. For instance, in the case of apoflavodoxin, increasing concentrations of Ficoll 70 led to a noticeable increase in the amount of secondary structure in its native state. pnas.org Similarly, for VslE, a bacterial protein, the helical secondary structure increased from 50% in dilute solution to 80% in the presence of 400 mg/mL of Ficoll 70. mdpi.com However, the effect is not universal and can be protein-dependent. For example, Ficoll 70 was found to have a minimal effect on the secondary structure of lysozyme at physiological pH, while it enhanced the structural content of Ribonuclease-A (RNase-A) and α-lactalbumin (α-LA). plos.orgresearchgate.net
The impact of Ficoll 70 on protein structure can also be observed in the denatured state. For RNase-A and α-LA, the addition of Ficoll 70 induced a gain in the secondary structure of the denatured state. plos.org This suggests that even in the unfolded ensemble, Ficoll 70 can promote more compact conformations, thereby influencing the protein folding landscape.
Interactions of this compound with Specific Proteins
The interactions between Ficoll 70 and specific proteins have been investigated to understand how a crowded environment affects protein stability, folding, and function. These interactions are often considered "soft" or non-specific, arising primarily from excluded volume effects, but they can have significant consequences.
Apoflavodoxin: In studies with Desulfovibrio desulfuricans apoflavodoxin, Ficoll 70 was used as an inert crowding agent. The research showed a significant concentration-dependent increase in the thermal stability of apoflavodoxin, with the melting temperature (Tm) increasing by as much as 20°C at a Ficoll 70 concentration of 400 mg/ml. pnas.org This stabilization is attributed to the excluded volume effect, which disfavors the more extended unfolded state and shifts the equilibrium towards the compact native state. pnas.org
Lysozyme: The effect of Ficoll 70 on hen egg white lysozyme (HEWL) has been a subject of numerous studies. In the context of oxidative refolding, the presence of 200 g/l Ficoll 70 was found to accelerate the fast track of refolding while retarding the slow track. nih.govembopress.org When studying amyloid formation, Ficoll 70 at 100 g/l did not effectively prevent the fibrillation of lysozyme. nih.gov This is in contrast to a protein crowder like bovine serum albumin (BSA), which almost completely inhibited amyloid formation, suggesting that specific interactions between the crowder and the protein can play a crucial role in addition to excluded volume. nih.gov
Ribonuclease-A (RNase-A) and α-Lactalbumin (α-LA): The thermodynamic stability of both RNase-A and α-LA was found to be influenced by Ficoll 70 in a pH-dependent manner. plos.orgplos.org At pH 7.0, Ficoll 70 had an insignificant effect on the stability of these proteins. However, at pH 4.0, where the proteins are less stable, Ficoll 70 led to an increase in their thermodynamic stability. plos.orgplos.org
Human Serum Albumin (HSA): In studies using HSA, Ficoll 70 was shown to induce domain-specific movements. It caused a decrease in the distance between domains I and II, while simultaneously increasing the separation between domains II and III. nih.gov This demonstrates that the effect of Ficoll 70 is not uniform across the entire protein structure and can depend on the local architecture and dynamics of different protein domains. nih.gov
Table 1: Effect of Ficoll 70 on the Thermal Stability (Tm) of Various Proteins
| Protein | Ficoll 70 Concentration | Change in Tm (°C) | Reference |
|---|---|---|---|
| Apoflavodoxin | 400 mg/ml | +20 | pnas.org |
| trpzip4-m1 (β-hairpin) | 200 g/L | Substantial increase | upenn.edu |
| RNase-A (pH 4.0) | 400 g/l | Increase | plos.org |
This compound in Studies of Biological Macromolecule Diffusion and Interaction
Ficoll 70 is a valuable tool for studying how macromolecular crowding affects the diffusion and interaction of biological macromolecules. Its presence increases the viscosity of the solution and creates a crowded environment, both of which are key features of the cellular cytoplasm.
Analysis of Translational Diffusion in Crowded Environments
The translational diffusion of molecules is significantly hindered in crowded environments. Studies using techniques like Fluorescence Correlation Spectroscopy (FCS) have consistently shown that the diffusion of fluorescent probes and proteins decreases as the concentration of Ficoll 70 increases. acs.orgrsc.org This slowing down of diffusion is a direct consequence of the increased microviscosity of the solution and the obstructive nature of the Ficoll 70 polymer network. upenn.eduacs.org
For example, the diffusion time of fluorescein (B123965) isothiocyanate (FITC) was found to increase markedly in the presence of Ficoll 70. acs.org Similarly, the translational diffusion times of various peptide probes in Ficoll 70 solutions were found to be four to six times longer than in water. upenn.edu Research has also shown that the diffusion constants of peptides in a 300 g/l Ficoll 70 solution are reduced by a factor of about 7. nih.gov
Interestingly, the reduction in diffusion does not always scale linearly with the macroscopic viscosity of the Ficoll 70 solution. This phenomenon, often referred to as "anomalous diffusion," suggests that at the microscopic level, the diffusing molecule experiences a local viscosity that is different from the bulk viscosity. The extent of this deviation from the Stokes-Einstein model can depend on the size and chemical nature of both the diffusing species and the crowding agent. rsc.org
Mixed Macromolecular Crowding Systems Involving this compound
The cytoplasm is a complex mixture of various macromolecules. To better mimic this heterogeneity, researchers use mixed crowding systems, often combining Ficoll 70 with other polymers like Dextran (B179266). These studies reveal that the effects of mixed crowders are often not simply additive of their individual effects. nih.govacs.org
In a mixture of Ficoll 70 and Dextran 70, the effect on the structure of Human Serum Albumin (HSA) was found to be non-additive, indicating significant differences in how the protein interacts with the mixed crowder environment compared to the individual crowders. nih.gov Similarly, the diffusion of a probe in a mixture of Ficoll 70 and Dextran 70 is more constrained than what would be predicted from the sum of their individual effects, especially at higher concentrations. acs.org
Studies on enzyme kinetics in mixed crowder systems containing Ficoll 70 have shown that both the activity and dynamics of the enzyme adenylate kinase were reduced compared to the sum of the effects of the individual crowders. nih.gov This suggests a reduction in the excluded volume effect in the mixture. Furthermore, in mixtures containing Ficoll 70 and PEG, phase separation can occur, creating crowder-rich droplets from which enzymes are predominantly excluded. nih.gov These findings highlight the complexity of mixed crowding environments and demonstrate that interactions between different types of crowders can lead to emergent properties that significantly impact the behavior of biological macromolecules. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| α-Lactalbumin |
| Apoflavodoxin |
| Bovine Serum Albumin (BSA) |
| Dextran |
| Dextran 40 |
| Dextran 70 |
| This compound |
| Fluorescein isothiocyanate (FITC) |
| Hen Egg White Lysozyme (HEWL) |
| Human Serum Albumin (HSA) |
| Polyethylene glycol (PEG) |
| Ribonuclease-A (RNase-A) |
Specialized Research Applications and Emerging Methodologies of Ficoll Type 70
Application in Vitrification Solutions for Biological Preservation
Vitrification is a cryopreservation technique that involves solidifying a solution into a glass-like, amorphous state, thereby avoiding the damaging formation of ice crystals. Ficoll Type 70 is a crucial component in many vitrification solutions, where it acts as a non-penetrating cryoprotectant. sigmaaldrich.comcenmed.comkup.at Its large molecular size prevents it from entering the cells, but its presence in the extracellular medium helps to dehydrate the cells osmotically, increase the viscosity of the vitrification solution, and reduce the toxic effects of penetrating cryoprotectants like ethylene (B1197577) glycol (EG) or dimethyl sulfoxide (B87167) (DMSO). conicet.gov.arscialert.net
Research has demonstrated the efficacy of Ficoll 70 in improving the viability of cryopreserved biological samples. For instance, studies on bovine oocytes and embryos have shown that combining Ficoll 70 with penetrating cryoprotectants significantly enhances post-thaw survival and recovery rates. scialert.netscialert.net In one study, a combination of 40% EG and 18% Ficoll 70 in a 3:2 ratio was identified as a highly effective cryoprotectant mixture for vitrifying mature bovine oocytes. scialert.netscialert.net Similarly, the addition of Ficoll 70 to vitrification solutions for equine embryos has been shown to improve their in vitro viability after warming. researchgate.net The mechanism involves Ficoll 70 facilitating intracellular vitrification by causing the embryos to dehydrate and concentrating macromolecules within the cytoplasm. conicet.gov.ar
| Biological Sample | Vitrification Solution Components | Key Finding | Reference |
|---|---|---|---|
| Bovine Oocytes | 40% Ethylene Glycol (EG) + 18% Ficoll 70 (3:2 ratio) | Significantly higher recovery and survival rates compared to solutions with DMSO alone. | scialert.netscialert.net |
| Bovine Embryos | EG + Ficoll (3:2 ratio) | Significantly higher recovery rate (79.28%) compared to embryos cryopreserved in DMSO (45.00%). | scialert.net |
| Equine Embryos | 40% EG + 18% Ficoll + 0.3M Sucrose (B13894) or Trehalose | Addition of Ficoll and disaccharides improved in vitro viability post-vitrification. | researchgate.net |
| Ovine Embryos | Ethylene Glycol + Ficoll 70 + Sucrose (EFS) | EFS vitrification resulted in higher hatching rates and more nuclei compared to a propylene (B89431) glycol + glycerol (B35011) solution. | conicet.gov.ar |
Utilization in Perfusion Media for Physiological Studies in Animal Models
In physiological research, particularly studies involving isolated organ perfusion, maintaining the correct colloid osmotic pressure (oncotic pressure) is critical to prevent edema and ensure the physiological relevance of the experimental model. cytivalifesciences.com While dextran (B179266) is often used for this purpose, it can cause anaphylactoid-like reactions in certain animals, such as rats. cytivalifesciences.comresearchgate.net this compound serves as an effective and safe alternative in these dextran-sensitive models. cytivalifesciences.comlaborindo.comcytivalifesciences.comfishersci.fi
Role in Tissue Engineering and Cell Culture Microenvironments
The intracellular environment is densely packed with macromolecules, a phenomenon known as macromolecular crowding, which occupies 20-40% of the total cellular volume. diva-portal.orgresearchgate.net This crowded state significantly influences cellular processes like protein folding, gene expression, and extracellular matrix (ECM) deposition by affecting reaction rates and equilibria. diva-portal.orgpnas.org Standard cell culture conditions are typically dilute and fail to replicate this critical aspect of the in vivo environment. plos.org
This compound is widely used as a "crowding agent" in vitro to mimic these physiological conditions. sigmaaldrich.comcenmed.complos.orgscientificlabs.co.uk Its inert, spherical, and highly branched structure makes it an ideal candidate to create excluded volume effects without directly interacting with the biological molecules under study. sigmaaldrich.compnas.org Research has shown that adding Ficoll 70 to cell culture media can have profound effects. For example, it has been used to promote a crowded environment in human lung fibroblast cultures, enhancing the deposition of ECM. sigmaaldrich.comcenmed.com In cell-free protein expression systems, the addition of 20% (w/v) Ficoll 70 led to a four-fold increase in mRNA yield, demonstrating its ability to significantly enhance transcription. researchgate.netplos.org By emulating the crowded cellular interior, Ficoll 70 enables researchers to study cellular functions in a more biologically relevant context. diva-portal.orgpnas.orgacs.org
| Research Area | Model System | Effect of Ficoll 70 | Reference |
|---|---|---|---|
| Protein Folding | Apoflavodoxin | Increased thermal stability (Tm increased by 20°C at 400 mg/ml). | pnas.org |
| Gene Expression | Cell-Free Renilla Luciferase Synthesis | 4-fold increase in mRNA production at 20% (w/v) concentration. | plos.org |
| ECM Deposition | Human Lung Fibroblasts | Used as a component of low serum medium to promote a crowded environment. | sigmaaldrich.comcenmed.com |
| Amyloid Formation | Human Prion Protein | Significantly decreased the lag phase and increased the elongation rate of amyloid formation. | nih.gov |
The development of biomaterial scaffolds that mimic the native extracellular matrix is a cornerstone of tissue engineering. mines.edu These scaffolds provide structural support and biochemical cues to guide cell growth and tissue regeneration. ru.nlmdpi.comresearchgate.net Ficoll has been investigated for its potential to enhance the properties of such scaffolds. researchgate.net
Polysaccharides are often incorporated into scaffolds to improve their mechanical and biological characteristics. researchgate.net Ficoll, as a neutral, non-sulfated polysaccharide, has been shown to enhance cell attachment and growth when used as a functionalizing molecule. researchgate.net In studies involving collagen films, which are widely used for soft and hard tissue repair, the incorporation of Ficoll influenced the ultrastructure of the collagen. researchgate.net While further research is ongoing, the use of Ficoll in biomaterial scaffolds represents a promising strategy to create more effective and biomimetic environments for tissue regeneration. acs.orgresearchgate.net
This compound as a Tracer and Phantom Material in Imaging Research
Assessing the function and integrity of the glomerular filtration barrier (GFB) in the kidney is challenging because many potential tracer molecules are metabolized or transported by renal cells. nih.govnih.gov this compound has emerged as a nearly ideal probe for this purpose. nih.govresearchgate.net It is a physiologically inert, synthetic polymer that is not secreted, absorbed, or modified by the kidney. nih.govnih.gov Its range of molecular sizes, coupled with its near-spherical conformation, allows it to be used to determine the size-selective properties of the GFB. nih.govjove.com
Fluorescently labeled Ficoll 70 (FITC-Ficoll 70), which is similar in size to albumin, is used as a tracer to detect subtle changes in glomerular permeability. jove.com Since Ficoll is freely filtered by the glomerulus but not reabsorbed by the tubules, its clearance provides a direct measure of GFB permeability. jove.com This method is highly sensitive and can detect small, early increases in glomerular permeability that might be missed by measuring albuminuria alone, as small amounts of filtered albumin are normally reabsorbed by the tubules. jove.com While studies suggest Ficoll's conformation in solution may be intermediate between a solid sphere and a random coil, it remains a valuable and widely used tool in renal physiology research. nih.govresearchgate.netresearchgate.net
Ficoll 70 has also been successfully tested as a material for building phantoms for quality assurance in Diffusion Weighted Imaging (DWI), a type of Magnetic Resonance Imaging (MRI). researchgate.netcnr.itcnrs-orleans.fr Aqueous solutions of Ficoll 70 can be prepared at various concentrations to mimic the apparent diffusion coefficient (ADC) values of different biological tissues. researchgate.netnih.govresearchgate.net These phantoms are stable, easy to prepare, and provide consistent results across different MRI scanners, making Ficoll a valuable tool for calibrating and validating advanced imaging techniques. cnr.itcnrs-orleans.fr
Development of Diffusion Weighted Imaging (DWI) Phantoms for Magnetic Resonance Imaging (MRI) Quality Assurance
This compound, a highly branched and hydrophilic polymer of sucrose, has been identified as a valuable material for the creation of phantoms used in the quality assurance (QA) of Diffusion-Weighted Imaging (DWI) for Magnetic Resonance Imaging (MRI). cnr.itcnrs-orleans.fr DWI is a non-invasive imaging technique that measures the diffusion of water molecules in tissues, providing insights into tissue cellularity and microstructure. cnr.it The accuracy and consistency of quantitative DWI measurements, such as the Apparent Diffusion Coefficient (ADC), are crucial for clinical applications, including oncology. cnr.it To ensure the reliability of MRI scanners across different platforms and over time, stable and reproducible phantoms that mimic the diffusion properties of biological tissues are essential. cnr.itresearchgate.net
Aqueous solutions of this compound have been demonstrated to be effective tissue-mimicking materials for DWI phantoms due to their stability, ease of preparation, and tunable diffusion characteristics. cnrs-orleans.frnih.gov Research has focused on developing and testing MRI phantoms for ADC QA protocols using aqueous solutions of Ficoll. cnrs-orleans.fr Ficoll is a synthetic polymer made from the copolymerization of sucrose with epichlorohydrin. vwr.com Its high number of hydroxyl groups makes it very soluble in water. vwr.com
In a notable study, phantoms were constructed using cylindrical containers filled with vials containing aqueous solutions of Ficoll 70 at various concentrations, typically ranging from 5% to 30% by weight. cnr.itcnrs-orleans.frresearchgate.net These phantoms were then imaged using clinical MRI scanners at different magnetic field strengths, such as 1.5 Tesla (T) and 3 T, to assess the performance of the Ficoll solutions. cnr.itcnrs-orleans.fr
Detailed Research Findings
Research has shown a clear relationship between the concentration of this compound and the measured ADC values. As the concentration of Ficoll 70 in the aqueous solution increases, the ADC value decreases in a linear fashion. cnr.itnih.gov This inverse relationship allows for the creation of phantoms with a range of ADC values that can be tailored to mimic those found in various human tissues, both healthy and pathological. cnrs-orleans.frresearchgate.net
The ADC values for Ficoll 70 solutions have been found to be consistent across different MRI scanners and over time, with an average variability of approximately 3% at 1.5 T and 7.5% at 3 T. cnr.itnih.gov The measured ADC values typically fall within a range of 0.00125 to 0.00223 mm²/s. cnr.itcnrs-orleans.fr Interestingly, studies comparing Ficoll 70 and Ficoll 400 (a higher molecular weight version) found no significant difference in the resulting ADC values at the same weight concentrations. cnr.itnih.gov
Beyond ADC, the concentration of Ficoll 70 also influences the T1 and T2 relaxation times. Both T1 and T2 values have been observed to decrease as the Ficoll concentration increases. cnrs-orleans.frresearchgate.net Preliminary findings indicate that T1 values range from approximately 1.3 to 2.4 seconds, while T2 values range from 150 to 800 milliseconds within the tested concentration range. cnrs-orleans.frresearchgate.net This property adds to the utility of Ficoll 70 in creating multi-parametric MRI phantoms.
The performance of Ficoll 70 in DWI phantoms makes it a viable alternative to other commonly used materials like agar (B569324) or agarose (B213101) gels. cnr.itcnrs-orleans.fr The stability, safety, and ease of preparation of aqueous Ficoll solutions contribute to their suitability for widespread use in MRI quality assurance protocols. nih.govresearchgate.net
Interactive Data Tables
Table 1: Effect of this compound Concentration on Apparent Diffusion Coefficient (ADC)
| Ficoll 70 Concentration (% w/w) | Apparent Diffusion Coefficient (ADC) Range (mm²/s) | Magnetic Field Strength (T) |
| 5 - 30 | 0.00125 - 0.00223 | 1.5 & 3 |
This table summarizes the general findings that the ADC decreases as Ficoll 70 concentration increases. The specific values at each concentration point show a linear trend. cnr.itcnrs-orleans.frnih.gov
Table 2: Preliminary Findings on the Effect of this compound Concentration on T1 and T2 Relaxation Times
| Ficoll 70 Concentration (% w/w) | T1 Relaxation Time Range (s) | T2 Relaxation Time Range (ms) |
| 5 - 30 | 1.3 - 2.4 | 150 - 800 |
This table presents preliminary data showing that both T1 and T2 relaxation times decrease with increasing Ficoll 70 concentration. cnrs-orleans.frresearchgate.netresearchgate.net
Comparative Analysis and Methodological Advancements in Ficoll Type 70 Research
Comparative Efficacy of Ficoll Type 70 with Other Density Gradient Media
The efficacy of Ficoll-based media is often benchmarked against other density gradient solutions and separation systems. The choice of medium can significantly influence cell recovery and purity depending on the specific application and cell type.
Ficoll-Paque™ and Lymphoprep™, both having a density of 1.077 g/mL, are frequently used for mononuclear cell isolation. stemcell.comtridhascholars.org A comparative study on bone marrow mononuclear cell (BM-MNC) preparations for therapeutic use found no significant differences in the absolute numbers, percentage recovery, or viability of various cell types, including hematopoietic stem cells and lymphocytes, between Ficoll-Paque and Lymphoprep. nih.govresearchgate.net Both media were equally effective at removing unwanted red blood cells and granulocytes. nih.govresearchgate.net
Percoll™, which consists of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP), offers a broader range of possible gradient densities compared to the fixed density of Ficoll-Paque. tridhascholars.orgresearchgate.net This allows for more specialized separations. For instance, while Ficoll is standard for peripheral blood, Percoll is often used for isolating cells from various other tissues. researchgate.net Research comparing their use for isolating bone marrow-derived mesenchymal stem cells (MSCs) has yielded conflicting results; one study reported higher yields with Ficoll, while another found Percoll to be superior. tridhascholars.orguomustansiriyah.edu.iq Another study noted that Ficoll-based density gradient centrifugation (DGC) led to a significant loss of bone marrow mononuclear cells (BMNCs), with only a 25% recovery rate, compared to higher rates with an adjusted Percoll gradient, suggesting potential for density medium-related cytotoxicity with Ficoll. nih.govplos.org
Modern isolation systems have been developed to simplify the traditional, layered Ficoll method. Cell Preparation Tubes (CPTs) contain Ficoll-Hypaque and a gel plug that separates the medium from the blood sample, streamlining the process. biochemed.comnih.gov SepMate™ tubes feature an insert that facilitates rapid layering over the density gradient medium. biochemed.com A 2016 study compared these three techniques for peripheral blood mononuclear cell (PBMC) isolation. thermofisher.comnih.gov The results showed that CPTs yielded the highest cell recovery, followed by SepMate™, with the traditional Ficoll approach resulting in the lowest recovery. thermofisher.com
Table 1: Comparative Performance of Cell Isolation Techniques
A summary of findings from a study by Grievink et al. (2016) comparing Ficoll, SepMate™, and Cell Preparation Tubes (CPT) for PBMC isolation.
| Feature | Ficoll-Paque | SepMate™ with Lymphoprep | Cell Preparation Tubes (CPT) |
| Cell Recovery (cells/mL of blood) | 6 x 10⁵ thermofisher.com | 8 x 10⁵ thermofisher.com | 13 x 10⁵ thermofisher.com |
| Cell Viability | 100% thermofisher.comnih.gov | 100% thermofisher.comnih.gov | 100% thermofisher.comnih.gov |
| Erythrocyte Contamination | Low thermofisher.com | Low thermofisher.com | High thermofisher.comnih.gov |
| Induced Cytokine (IFNγ) Release | Lower thermofisher.comnih.gov | Higher thermofisher.comnih.gov | Higher thermofisher.comnih.gov |
Assessment of Cell Recovery, Purity, and Functionality in Ficoll-Based Protocols
The success of a Ficoll-based separation is measured by the recovery, purity, and viability of the target cells. Standardized procedures using Ficoll-Paque PLUS™ for separating normal human peripheral blood typically yield a mononuclear cell preparation with defined characteristics. cytivalifesciences.com
Protocols generally achieve a recovery of 60 ± 20% of the mononuclear cells present in the original blood sample. cytivalifesciences.com The resulting cell population demonstrates high purity, with 95 ± 5% being mononuclear cells and a viability exceeding 90%. cytivalifesciences.com Contamination by other cell types is minimal, with a maximum of 5% granulocytes and 10% erythrocytes. cytivalifesciences.com However, these outcomes can be influenced by the specific protocol. A modified Ficoll-Paque method that starts with the buffy coat instead of whole blood reported a 12% lower cell yield, though viability and purity remained comparable for most samples. nih.gov
The functionality of cells isolated using Ficoll has also been assessed. In one comparative study, PBMCs isolated via the traditional Ficoll method secreted lower levels of cytokines (such as IFNγ, IL-1β, IL-6, and IL-8) in response to stimulation compared to cells isolated using SepMate™ or CPTs. thermofisher.comnih.gov This suggests that the isolation method can have a direct impact on the functional capacity of the recovered cells, a critical consideration for downstream immunological assays.
Table 2: Typical Performance of Ficoll-Paque™ PLUS for PBMC Isolation
Expected outcomes for mononuclear cell preparations from normal human peripheral blood as per manufacturer and research data.
| Parameter | Expected Result | Source(s) |
| Mononuclear Cell Recovery | 60 ± 20% | cytivalifesciences.com |
| Purity of Mononuclear Cells | 95 ± 5% | cytivalifesciences.com |
| Cell Viability | > 90% | cytivalifesciences.com |
| Granulocyte Contamination | ≤ 5% | cytivalifesciences.com |
| Erythrocyte Contamination | ≤ 10% | cytivalifesciences.com |
Challenges and Limitations in this compound-Based Methodologies
Despite its widespread use, the Ficoll density gradient method has several inherent challenges and limitations.
Labor-Intensive and Time-Consuming: The standard procedure is manual, requires careful layering of blood over the density medium, and can take over 45 minutes per sample. mdpi.comstemcell.com This makes it difficult to process large numbers of samples efficiently.
Dependence on User Skill: The success of the separation, particularly the clean extraction of the thin mononuclear cell band, is highly dependent on the technician's skill and experience. mdpi.com Inconsistent technique can lead to variability in cell yield and purity.
Contamination Issues: Ficoll-isolated samples can be contaminated with red blood cells and granulocytes. biochemed.comthermofisher.com This problem is exacerbated when processing older blood samples (over 48 hours), as the density of granulocytes changes over time, causing them to co-isolate with PBMCs. stemcell.com
Cell Viability and Functionality: The process involves high centrifugal forces (>350 g) and subjects cells to a hypertonic environment, which can impose significant stress on the cells. mdpi.comcytivalifesciences.com This stress can potentially alter cell function.
Sample Type Limitations: The standard method is optimized for normal human peripheral blood. sigmaaldrich.com Pathological blood samples, such as those from donors with infections, or samples from other sources (e.g., bone marrow, cord blood) may yield different results, including lower purity and higher granulocyte contamination. nih.govsigmaaldrich.com
Temperature Sensitivity: The density of Ficoll-Paque solutions decreases as temperature increases. cytivalifesciences.comsigmaaldrich.comresearchgate.net Performing the centrifugation at temperatures higher than the recommended 18-20°C can lead to lower cell yields as some lymphocytes may penetrate the less dense medium. cytivalifesciences.comsigmaaldrich.com
Future Directions and Innovations in this compound Research Applications
Research and development efforts are focused on overcoming the limitations of traditional Ficoll-based methods, leading to innovations in cell separation technology.
One direction involves modifying existing protocols for greater efficiency. A method using the buffy coat as the starting material, rather than whole blood, has been proposed as a more time- and cost-effective alternative for biobanks, despite a slightly lower yield. nih.gov
A major trend is the move towards automation and closed systems. Traditional Ficoll separation in open tubes is cumbersome and carries a risk of contamination, making it ill-suited for large-scale clinical applications like cell therapy manufacturing. researchgate.net Systems that automate the density gradient separation process in a closed environment have been developed to address these issues, enhancing reproducibility and making the approach more feasible under Good Manufacturing Practices (GMP). researchgate.net
Furthermore, microfluidic technologies are being developed to adapt density-gradient centrifugation to a smaller scale. mdpi.com These platforms aim to reduce processing times, minimize the stress imposed on cells, and decrease reliance on technician skill, thereby addressing several key shortcomings of the conventional method. mdpi.com
Finally, alternative technologies that bypass density gradient centrifugation altogether are gaining traction. Methods like magnetic-activated cell sorting (MACS) use antibody-coated magnetic beads to specifically target and isolate cell subsets directly from whole blood, eliminating the need for the layering and centrifugation steps inherent to Ficoll protocols. akadeum.commiltenyibiotec.com These methods offer higher specificity and purity but often come with increased complexity and cost. akadeum.com
Q & A
Basic Research Questions
Q. How should Ficoll Type 70 be prepared and characterized for use in macromolecular crowding experiments?
- Methodological Answer : Dissolve this compound in aqueous buffers (e.g., PBS or TBS) at concentrations up to 100 mg/mL. Use gentle heating (≤37°C) and vortexing to avoid polymer degradation. Filter-sterilize (0.22 µm) to remove particulates, as autoclaving may alter its hydrodynamic properties. Characterize viscosity using viscometry and validate crowding effects via control experiments (e.g., comparing reaction kinetics with/without Ficoll). Always account for osmotic contributions by matching solute concentrations in control conditions .
Q. What experimental controls are critical when studying cell volume regulation in this compound-mediated crowded environments?
- Methodological Answer : Include iso-osmotic controls using non-crowding agents (e.g., sucrose or dextran) to distinguish excluded-volume effects from osmotic stress. Measure intracellular ion concentrations and water activity to ensure osmotic balance. Use fluorescence-based cell volume assays (e.g., calcein quenching) for real-time monitoring .
Q. How does this compound influence protein refolding assays, and how can aggregation be minimized?
- Methodological Answer : this compound accelerates refolding by reducing solvent accessibility, but may promote aggregation at high concentrations. Optimize Ficoll concentration (typically 50–200 mg/mL) and include chaperones (e.g., GroEL) or arginine additives to suppress aggregation. Monitor refolding via circular dichroism (CD) spectroscopy or tryptophan fluorescence .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s impact on protein thermal stability across different pH conditions?
- Methodological Answer : At pH 7.0, this compound shows negligible effects on Tm (melting temperature) for proteins like RNase-A and lysozyme, but significantly reduces Tm at pH 4.0 for α-lactalbumin. This discrepancy arises from pH-dependent denatured-state compactness. To reconcile
- Perform differential scanning calorimetry (DSC) under matched pH and ionic strength.
- Use small-angle X-ray scattering (SAXS) to assess denatured-state dimensions in crowded vs. dilute conditions .
Q. What experimental design is optimal for quantifying this compound’s acceleration of α-synuclein amyloid formation?
- Methodological Answer : Use seeded aggregation assays with Thioflavin T (ThT) fluorescence. Key parameters:
- Seed concentration : 2.5–10% (w/w) sonicated fibrils.
- Ficoll concentration : 140–280 mg/mL to mimic cytoplasmic crowding.
- Analyze biphasic kinetics (primary vs. secondary nucleation) via time-to-midpoint (t50) and AFM imaging for fibril morphology. Include sucrose controls to differentiate excluded-volume effects from viscosity .
Q. How do synergistic crowding effects emerge in heterogeneous Ficoll mixtures (e.g., Ficoll 70 + Ficoll 400), and how can they be modeled?
- Methodological Answer : Mixtures create non-additive acceleration of processes like collagen fibrillogenesis. To study:
- Vary ratios (e.g., 1:1 to 1:3 Ficoll 70:Ficoll 400).
- Compare experimental lag times to theoretical predictions using scaled particle theory (SPT).
- Use statistical tests (e.g., t-tests) to validate synergy (p < 0.05) .
Q. What quantitative methods are suitable for characterizing this compound’s interactions with proteins like BSA in crowded solutions?
- Methodological Answer : Employ sedimentation equilibrium analytical ultracentrifugation (SE-AUC) to measure activity coefficients. Label Ficoll and BSA with FITC for fluorescence correlation spectroscopy (FCS) to assess heterotypic interactions. Validate using statistical thermodynamic models that account for excluded-volume and weak associative interactions .
Methodological Best Practices
- Handling Conflicts in Crowding Data : Always report buffer composition, temperature, and protein purity, as contaminants (e.g., oligomers) can skew crowding effects .
- Dynamic vs. Static Crowding : For dynamic processes (e.g., protein folding), use lower Ficoll concentrations (≤140 mg/mL) to avoid viscosity-dominated slowing. For equilibrium studies (e.g., binding), use higher concentrations (≥200 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
